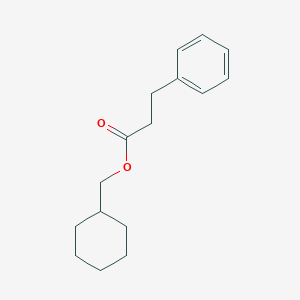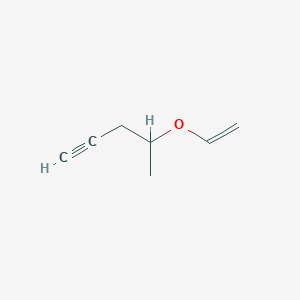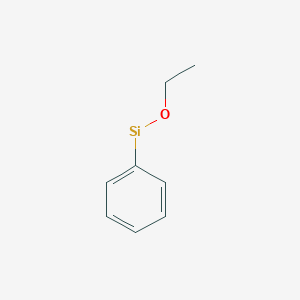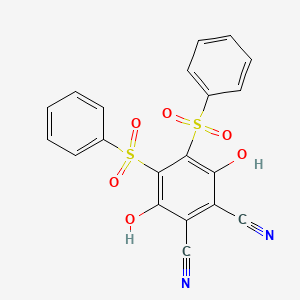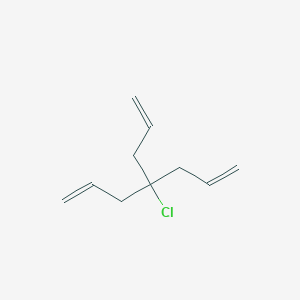
4-Chloro-4-(prop-2-en-1-yl)hepta-1,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- is an organic compound with the molecular formula C10H15Cl. This compound is characterized by the presence of a heptadiene backbone with a chlorine atom and a propenyl group attached to the fourth carbon atom. It is a versatile compound used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- can be achieved through several methods. One common approach involves the reaction of 1,6-heptadiene with allyl chloride in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- often involves large-scale batch or continuous processes. These methods may utilize advanced catalytic systems to enhance the yield and purity of the final product. The use of high-pressure reactors and automated control systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Epoxides, alcohols, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles to form new chemical bonds. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- can be compared with other similar compounds, such as:
1,6-Heptadiene: Lacks the chlorine and propenyl groups, making it less reactive in certain substitution reactions.
4-Chloro-1,6-heptadiene: Similar structure but without the propenyl group, affecting its reactivity and applications.
4-Allyl-1,6-heptadiene: Contains an allyl group instead of a propenyl group, influencing its chemical behavior.
The uniqueness of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various chemical processes.
Propriétés
Numéro CAS |
19255-03-9 |
|---|---|
Formule moléculaire |
C10H15Cl |
Poids moléculaire |
170.68 g/mol |
Nom IUPAC |
4-chloro-4-prop-2-enylhepta-1,6-diene |
InChI |
InChI=1S/C10H15Cl/c1-4-7-10(11,8-5-2)9-6-3/h4-6H,1-3,7-9H2 |
Clé InChI |
MSIJDNAZGXDVCN-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CC=C)(CC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


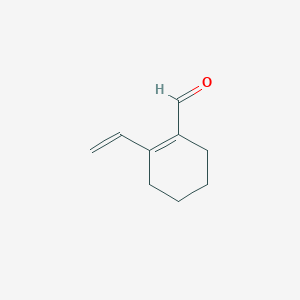
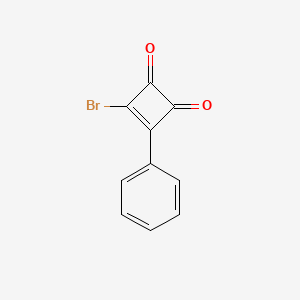
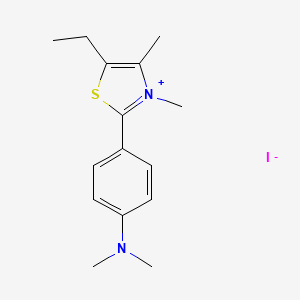
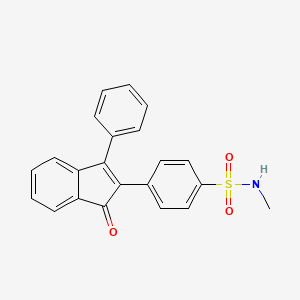
![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

